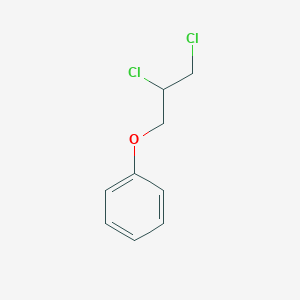
Benzene, (2,3-dichloropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2,3-dichloropropoxy)-: is an organic compound with the molecular formula C9H10Cl2O . It is a derivative of benzene, where a 2,3-dichloropropoxy group is attached to the benzene ring. This compound is part of a larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,3-dichloropropoxy)- typically involves the reaction of benzene with 2,3-dichloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dichloropropanol is replaced by the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2,3-dichloropropoxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, (2,3-dichloropropoxy)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution: Products include halogenated or nitrated derivatives of Benzene, (2,3-dichloropropoxy)-.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Scientific Research Applications
Chemistry: Benzene, (2,3-dichloropropoxy)- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: While not directly used as a drug, Benzene, (2,3-dichloropropoxy)- can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, (2,3-dichloropropoxy)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. The pathways involved include the activation of cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Chlorobenzene: A simpler chlorinated benzene derivative.
2,4-Dichlorophenoxyacetic acid: A chlorinated aromatic compound used as an herbicide.
Dichlorobenzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness: Benzene, (2,3-dichloropropoxy)- is unique due to the presence of the 2,3-dichloropropoxy group, which imparts distinct chemical and physical properties compared to other chlorinated benzene derivatives. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Properties
CAS No. |
39736-21-5 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,3-dichloropropoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
CCMFAWFFOGTVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


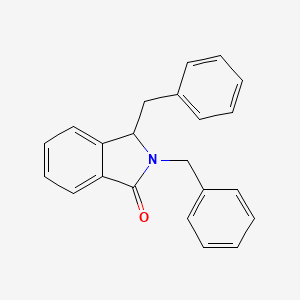
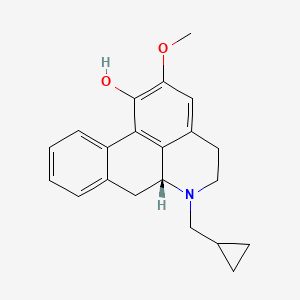
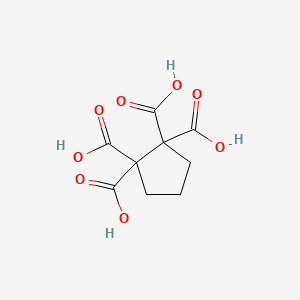
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)


![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
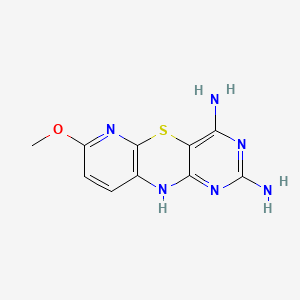
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
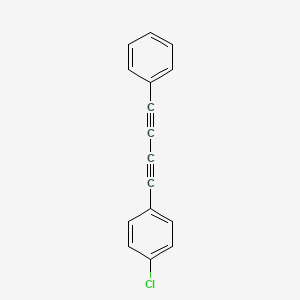
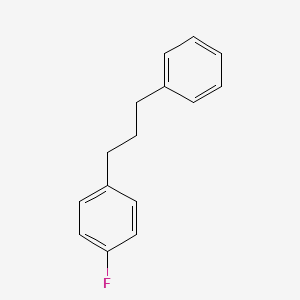
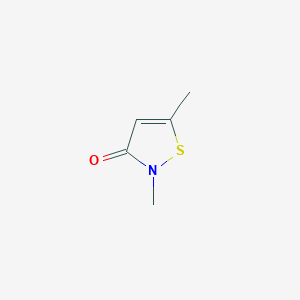
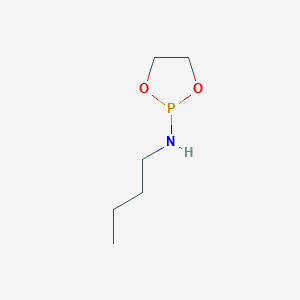
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
